methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative characterized by a 3-chlorobenzyloxy substituent at position 7, a methyl group at position 4, and an acetoxy group at position 3 of the coumarin scaffold. Its molecular formula is C₂₁H₁₇ClO₅, with a molecular weight of 384.81 g/mol. The compound’s structural uniqueness lies in the electron-withdrawing chloro group and the lipophilic benzyloxy moiety, which may enhance its biological activity and pharmacokinetic properties compared to simpler coumarins .
Properties
Molecular Formula |
C20H17ClO5 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 2-[7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H17ClO5/c1-12-16-7-6-15(25-11-13-4-3-5-14(21)8-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
UPYOQHGKWVGQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation in Polar Aprotic Solvents
A mixture of 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate (1.0 equiv), 3-chlorobenzyl bromide (1.2 equiv), and potassium carbonate (2.5 equiv) in anhydrous tetrahydrofuran (THF) is refluxed for 12–16 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by column chromatography (silica gel, ethyl acetate/hexane 1:4).
Optimized Conditions
Mitsunobu Etherification for Sterically Hindered Substrates
For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative. 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate (1.0 equiv), 3-chlorobenzyl alcohol (1.5 equiv), diethyl azodicarboxylate (DEAD) (1.5 equiv), and triphenylphosphine (1.5 equiv) are stirred in THF at 0°C to room temperature for 24 hours. This method avoids racemization and achieves higher regioselectivity.
Performance Metrics
Esterification and Functional Group Interconversions
Esterification of the Acetic Acid Side Chain
The acetic acid moiety at position 3 is esterified using methanol and a catalytic amount of sulfuric acid . The reaction proceeds under reflux for 4–6 hours, yielding the methyl ester.
Critical Parameters
-
Acid Catalyst : H<sub>2</sub>SO<sub>4</sub> (2–5 mol%).
-
Yield : 90–95% after distillation.
Side Reactions and Byproduct Formation
Competing reactions include:
-
Over-alkylation : Additive K<sub>2</sub>CO<sub>3</sub> mitigates this by maintaining anhydrous conditions.
-
Ester Hydrolysis : Controlled pH (neutral to slightly basic) prevents cleavage of the methyl ester.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.42 (d, J = 8.8 Hz, 1H, H-6), 7.35–7.28 (m, 4H, Ar-H), 5.15 (s, 2H, OCH<sub>2</sub>), 3.72 (s, 3H, COOCH<sub>3</sub>), 2.41 (s, 3H, CH<sub>3</sub>).
-
IR (KBr) : 1745 cm<sup>−1</sup> (C=O ester), 1680 cm<sup>−1</sup> (C=O lactone).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For bulk synthesis, the base-mediated alkylation route is preferred due to reagent availability and lower costs. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C20H17ClO5
Molecular Weight: 372.8 g/mol
CAS Number: 843632-97-3
Physical Properties:
- Boiling Point: Approximately 533.6 °C (predicted)
- Density: 1.297 g/cm³ (predicted)
The compound features a chromenone core modified with a chlorobenzyl ether and an acetate group, which enhances its reactivity and biological activity .
Antimicrobial Properties
Research indicates that derivatives of coumarin compounds, including methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Anticancer Research
This compound has been investigated for its anticancer properties. It has demonstrated activity against several cancer cell lines through mechanisms that may involve the inhibition of specific enzymes or modulation of cellular receptors. This interaction can lead to apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds within the coumarin family:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl {6-chloro-7-[4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate | Contains a 6-chloro substitution | Exhibits strong anticancer activity |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for anticoagulant properties |
| Coumarin | Basic structure without additional substitutions | Found in various plant species, known for fragrance |
These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and application potential .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
- Cancer Cell Line Research : In vitro studies indicated that this compound could induce apoptosis in breast cancer cell lines through caspase activation pathways, marking it as a promising candidate for further anticancer drug development .
Mechanism of Action
The mechanism of action of methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This action can help alleviate symptoms of neurodegenerative diseases by increasing the availability of these neurotransmitters in the brain .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of coumarins are highly dependent on substituent type and position. Below is a comparison with key analogs:
Key Observations :
- Chloro vs. Methoxy : The chloro substituent in the target compound may enhance electron-withdrawing effects, stabilizing the coumarin core and improving binding to biological targets .
- Diethylamino Group: Compound 7’s diethylamino substituent increases solubility but reduces cytotoxicity compared to chloro analogs, highlighting a trade-off between hydrophilicity and activity .
Physicochemical Properties
- Thermal Stability: Ethyl 3-[6-chloro-7-...]propanoate () has a high boiling point (580.9°C), suggesting similar thermal robustness for the target compound .
Biological Activity
Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, a synthetic compound belonging to the coumarin class, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and its role in medicinal chemistry.
- Chemical Name : this compound
- CAS Number : 840515-76-6
- Molecular Formula : C21H19ClO5
- Molecular Weight : 386.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly monoamine oxidase B (MAO-B), which is significant in neurodegenerative disease treatment.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis in cancer cells.
- Antioxidant Activity : Coumarins are known for their antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Against Cancer Cells
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 9.54 | |
| A549 (Lung Cancer) | 16.1 | |
| HeLa (Cervical Cancer) | 12.5 |
These values suggest that the compound has a selective cytotoxic effect, particularly against breast cancer cells.
Case Studies and Research Findings
-
Study on MCF-7 Cells :
In a study investigating the effects of various coumarin derivatives, this compound demonstrated significant activity against MCF-7 cells with an IC50 value of 9.54 µM, indicating its potential as an anticancer agent . -
Mechanistic Insights :
The compound's mechanism was explored through enzyme inhibition assays, revealing that it effectively inhibits MAO-B with a Ki value of 21.8 nM, suggesting its potential role in managing neurodegenerative disorders . -
Antioxidant Activity Assessment :
The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound exhibited a significant reduction in radical concentration, supporting its use as a protective agent against oxidative damage .
Q & A
Q. What synthetic strategies are effective for synthesizing methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Pechmann condensation : React resorcinol derivatives with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the 4-methylcoumarin core .
Esterification : Introduce the chlorobenzyl ether group via nucleophilic substitution. For example, react 7-hydroxy-4-methylcoumarin with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetone or DMF under reflux .
Acetylation : The final esterification step uses methyl chloroacetate with anhydrous K₂CO₃ in dry acetone, refluxed for 6–8 hours .
Optimization Tips :
- Use inert atmospheres to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ ~7.70 ppm for coumarin H-5; δ ~5.0 ppm for benzyloxy CH₂) .
- IR Spectroscopy : Identify ester C=O (~1700 cm⁻¹) and coumarin lactone (1725 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~386) .
- Thermal Analysis (DSC/TGA) : Assess melting point (~95–100°C) and thermal stability .
Advanced Research Questions
Q. How can SHELX programs resolve structural ambiguities in crystallographic studies of this compound?
Methodological Answer:
Q. How to address contradictions in reported biological activity data for similar chromenone derivatives?
Methodological Answer:
- Comparative Assays : Test the compound alongside structurally similar derivatives (e.g., 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) analogs) under standardized conditions (e.g., MTT assay for cytotoxicity) .
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets (e.g., kinases or DNA topoisomerases) .
- Data Normalization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell passage number.
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for ester hydrolysis or benzyloxy group substitution .
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on binding energy (ΔG) and hydrogen-bonding patterns .
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 70°C, 24h).
- Oxidative stress (3% H₂O₂, room temperature, 48h).
- Analytical Monitoring : Use HPLC-PDA to track degradation products. Identify major peaks via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
